molecular formula C11H16N2O2 B8381277 L-alanine-p-hydroxyphenylethylamide

L-alanine-p-hydroxyphenylethylamide

Cat. No.: B8381277
M. Wt: 208.26 g/mol
InChI Key: QFIYRDZJSCLTRX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine-p-hydroxyphenylethylamide is a synthetic amide derivative combining L-alanine (a non-essential amino acid) with p-hydroxyphenylethylamine. Structurally, it features a hydroxyl group (-OH) attached to the para position of the phenyl ring, linked via an ethylamide group to L-alanine.

For example, derivatives of p-hydroxyphenylethylamine are known to interact with adrenergic and dopaminergic receptors, suggesting possible applications in neuropharmacology .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(2S)-2-amino-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C11H16N2O2/c1-8(12)11(15)13-7-6-9-2-4-10(14)5-3-9/h2-5,8,14H,6-7,12H2,1H3,(H,13,15)/t8-/m0/s1

InChI Key

QFIYRDZJSCLTRX-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C(=O)NCCC1=CC=C(C=C1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Molecular Formula Key Substituents Biological Relevance
L-Alanine-p-hydroxyphenylethylamide C₁₁H₁₄N₂O₃ -OH (para), ethylamide-L-alanine Intermediate in bioactive synthesis
4-Acetyl-L-phenylalanine C₁₁H₁₃NO₃ -COCH₃ (para), L-phenylalanine Protein modification, enzyme studies
p-Tyramine (p-hydroxyphenylethylamine) C₈H₁₁NO -OH (para), ethylamine Adrenergic/dopaminergic activity
Key Observations:
  • Functional Group Impact : The para-hydroxyl group in this compound enhances hydrophilicity compared to acetylated analogs like 4-acetyl-L-phenylalanine, which is more lipophilic due to the acetyl group .
  • Amide vs. Amine : Unlike p-tyramine (a primary amine), the ethylamide linkage in this compound reduces its ability to cross the blood-brain barrier, limiting direct neurological effects but improving metabolic stability .
Analytical Data:
  • These values suggest moderate polarity and molecular weight, consistent with its structure.

Pharmacological and Biochemical Differences

  • Receptor Affinity: p-Tyramine derivatives exhibit nanomolar affinity for trace amine-associated receptors (TAARs), whereas amide-linked analogs like this compound show reduced binding, likely due to steric hindrance from the alanine moiety.
  • Enzyme Interactions : Acetylated analogs (e.g., 4-acetyl-L-phenylalanine) are substrates for histone acetyltransferases, while the hydroxyl group in this compound may confer reactivity with oxidases or hydroxylases .

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